Fmoc-d-val-opfp

Description

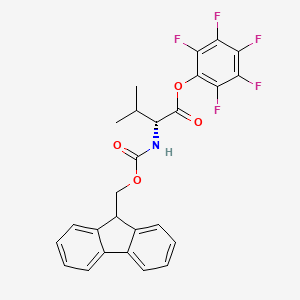

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEGAVSWQUEHAQ-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149137 | |

| Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125043-10-9 | |

| Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125043-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Val Opfp Precursors and Derivatives

Optimization of Reaction Parameters for Fmoc-D-Val-OPfp Formation

The efficient and high-yield synthesis of this compound requires careful optimization of several reaction parameters to ensure product purity, preserve the Fmoc protecting group, and maintain the stereochemical integrity of the D-valine residue.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent plays a significant role in the solubility of reactants, reaction kinetics, and the ease of product isolation. Polar aprotic solvents are generally preferred for reactions involving activated esters in peptide synthesis due to their ability to solvate intermediates and promote reaction rates nih.govpsu.eduniscpr.res.in.

Dimethylformamide (DMF) : DMF is frequently employed in the preparation and application of Fmoc-amino acid pentafluorophenyl esters due to its excellent solvating properties, which contribute to efficient coupling reactions nih.govpsu.eduniscpr.res.inresearchgate.netgoogle.com. It is particularly useful when catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) are used to enhance amide bond formation nih.gov.

Tetrahydrofuran (THF) : THF is another common solvent for laboratory-scale preparations. It has been utilized in the synthesis of Fmoc-aminoacyldiazomethanes via the acylation of diazomethane (B1218177) by Fmoc-amino acid pentafluorophenyl esters, with reactions typically completing within 45 minutes in the presence of a tertiary amine base core.ac.uk.

Dichloromethane (DCM) : While DCM can be used, its compatibility can vary depending on the specific reagents and subsequent steps. For instance, the deprotection of the Fmoc group using piperidine (B6355638) can lead to crystallization in DCM, a situation generally avoided in solid-phase peptide synthesis (SPPS) researchgate.net.

Table 1: Influence of Solvents on this compound Formation (Representative Data)

| Solvent | Coupling Agent | Additive | Reaction Time | Yield | Notes | References |

| THF | DCC | None | Overnight | High | Standard preparation method thieme-connect.de | thieme-connect.de |

| THF | DCC | None | ~45 min | High | Used for acylation of diazomethane core.ac.uk | core.ac.uk |

| DMF | DIC | HOBt | Not specified | High | Facilitates coupling in SPPS nih.gov | nih.gov |

| DCM/THF | DCC | None | Overnight | High | General procedure for Fmoc-Xaa-OPfp preparation thieme-connect.de | thieme-connect.de |

Temperature and Time Profile Management

Controlling reaction temperature and duration is crucial for optimizing the formation of the activated ester, minimizing side reactions such as racemization, and preserving the Fmoc protecting group. Reactions are typically conducted at or below ambient temperature.

Low Temperatures : The preparation of pentafluorophenyl esters often involves cooling the reaction mixture to 0°C during the addition of coupling agents like DCC, followed by stirring at room temperature or overnight to ensure complete esterification thieme-connect.de. For example, the reaction of Fmoc-D-valine with pentafluorophenol (B44920) and DCC typically involves initial cooling, followed by stirring at room temperature thieme-connect.de.

Rapid Coupling : While the formation of the activated ester itself may require several hours, its subsequent use in peptide bond formation can be significantly faster, often completed within seconds to minutes, especially when employing methods like microwave irradiation or specific additives niscpr.res.inresearchgate.net.

Stoichiometric Control of Activating Reagents

Precise control over the molar ratios of Fmoc-D-valine, pentafluorophenol, and coupling agents is vital for maximizing yield and purity. Typically, a slight excess of pentafluorophenol and the coupling agent relative to Fmoc-D-valine is used to drive the reaction to completion thieme-connect.dechempep.com.

Molar Ratios : A common stoichiometric ratio for the preparation of Fmoc-amino acid pentafluorophenyl esters is approximately 1:1.05-1.1:1.05-1.1 (Fmoc-D-valine : Pentafluorophenol : Coupling Agent), ensuring full conversion of the amino acid precursor thieme-connect.de. For instance, a procedure might use 10 mmol of Fmoc-D-valine with 11 mmol of pentafluorophenol and 10.5-11 mmol of DCC thieme-connect.de.

Catalysts and Additives : While not always necessary for the ester formation itself, additives like HOBt or HO-Dhbt can be employed to enhance the reactivity of the pentafluorophenyl ester during subsequent peptide coupling reactions nih.govchempep.com.

Table 2: Stoichiometric Considerations in this compound Synthesis

| Reagent/Component | Molar Ratio to Fmoc-D-Val | Role | Notes | References |

| Fmoc-D-Valine | 1 | Substrate | The starting amino acid derivative. | sigmaaldrich.com |

| Pentafluorophenol (PfpOH) | 1.05 - 1.1 | Activating agent | Forms the pentafluorophenyl ester. | thieme-connect.de |

| DCC or DIC | 1.05 - 1.1 | Coupling/Activating agent | Facilitates the ester bond formation. | thieme-connect.dechempep.com |

| HOBt or HO-Dhbt | Optional | Catalyst/Additive for coupling | Can enhance coupling efficiency in subsequent peptide synthesis. | nih.govchempep.com |

Scalability and Process Chemistry Aspects of this compound Production

Scaling up the synthesis of this compound for industrial or large-scale research applications requires careful consideration of process chemistry principles to ensure economic viability, safety, and consistent product quality.

Reagent Economics and Availability : The cost-effectiveness and reliable supply of starting materials, including Fmoc-D-valine, pentafluorophenol, and coupling agents, are critical for large-scale production. While DCC is widely used, its potential for causing allergic reactions has prompted interest in alternatives like DIC researchgate.net.

Purification Strategies : Efficient purification methods are essential to obtain this compound with the high purity required for peptide synthesis. Crystallization is often employed, as Fmoc-amino acid pentafluorophenyl esters are typically crystalline solids nih.gov. In some instances, purification via silica (B1680970) gel chromatography may be necessary thieme-connect.de.

Waste Stream Management : The generation of byproducts, such as dicyclohexylurea (DCU) from DCC, necessitates effective waste management strategies. While DCU can be filtered, its disposal requires attention. The use of DIC may offer an advantage, as its urea (B33335) byproduct is generally more soluble, potentially simplifying work-up chempep.com.

Process Safety and Control : Handling of reagents and solvents must adhere to strict safety protocols. Controlling reaction temperature is vital to prevent degradation or unwanted side reactions.

Process Intensification : The development of one-pot synthesis procedures can significantly enhance process efficiency by minimizing the number of isolation and purification steps. Novel one-pot methods for preparing pentafluorophenyl and benzotriazinyl esters of Fmoc-amino acids have been reported, offering high yields and purity without the need for DCC researchgate.net.

The development of scalable and cost-effective methods for producing this compound is fundamental to its widespread application in automated and large-scale peptide synthesis.

Mechanistic and Kinetic Investigations of Fmoc D Val Opfp Coupling Reactions

Stereochemical Integrity and Racemization Pathways

Oxazolone (B7731731) Formation as a Key Racemization Intermediate

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis. A primary pathway leading to racemization during the activation of Fmoc-protected amino acids involves the formation of 5(4H)-oxazolone intermediates thieme-connect.denih.govresearchgate.net. This cyclic intermediate is formed through an intramolecular attack of the activated carboxyl group by the amide carbonyl oxygen of the N-acyl moiety. Once formed, the oxazolone intermediate is susceptible to deprotonation at the α-carbon, followed by reprotonation from either face, leading to the formation of the undesired D-isomer from an L-amino acid, or vice versa. The pentafluorophenyl (OPfp) ester of Fmoc-D-Valine, like other activated esters, can participate in this mechanism. The presence of bases, often used in coupling protocols, can catalyze this oxazolone formation and subsequent epimerization nih.govresearchgate.netresearchgate.net.

Base-Catalyzed Epimerization Mechanisms

In addition to oxazolone formation, bases commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS), such as piperidine (B6355638) or diisopropylethylamine (DIPEA), can directly catalyze epimerization. This occurs through the abstraction of the α-proton by the base, generating a transient carbanion (enolate) at the α-carbon nih.govresearchgate.net. The subsequent reprotonation of this carbanion can occur from either face, leading to a mixture of stereoisomers. The rate of this base-catalyzed epimerization is influenced by the basicity of the amine used, solvent polarity, and the specific amino acid residue nih.govu-tokyo.ac.jp. For instance, polar solvents like DMF can accelerate epimerization by stabilizing the intermediate carbanion u-tokyo.ac.jp.

Strategies for Minimizing Racemization During Coupling

Minimizing racemization during the coupling of Fmoc-D-Val-OPfp is critical for obtaining pure peptides. Several strategies have been developed:

Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-HOBt (6-Cl-HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used. These additives react with the activated carboxyl group to form active esters, which are less prone to racemization than the initial activated species bachem.comamericanpeptidesociety.orgwikipedia.org. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a more recent, greener alternative that also effectively suppresses racemization biosyn.com.

Choice of Coupling Reagent: While carbodiimides like DCC and DIC are widely used, they can promote racemization, often requiring additives. Phosphonium (B103445) and uronium salts (e.g., BOP, PyBOP, HATU, TBTU) generally offer higher coupling efficiency with a lower risk of racemization wikipedia.orgjpt.compeptide.com.

Base Selection: Using less basic or sterically hindered bases can reduce the rate of base-catalyzed epimerization nih.govresearchgate.netpublish.csiro.au. For example, sym-collidine or piperazine (B1678402) have been suggested as alternatives to DIPEA or piperidine in certain contexts bachem.comresearchgate.netresearchgate.net.

Reaction Conditions: Controlling reaction temperature and time, and employing optimized solvent systems, can also help mitigate racemization u-tokyo.ac.jp. Microwave-assisted synthesis, when optimized, can accelerate reactions while controlling side reactions like racemization by adjusting temperature researchgate.net.

Characterization of Side Reactions and Byproduct Generation

Beyond racemization, several other side reactions can occur during peptide synthesis involving this compound, leading to the formation of various byproducts. These are often sequence-dependent and influenced by the coupling reagents, bases, and protecting groups used.

Diketopiperazine Formation in N-Terminal Coupling

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage, particularly when proline is involved or at the N-terminus of a growing peptide chain peptide.comekb.eg. The mechanism involves the nucleophilic attack of the free N-terminal amino group on the activated carboxyl group of the same or an adjacent peptide chain, followed by cyclization. The basic conditions used for Fmoc deprotection can enhance the nucleophilicity of the amine, promoting DKP formation iris-biotech.deresearchgate.net. Strategies to minimize DKP formation include using sterically hindered resins (like 2-chlorotrityl chloride resin), coupling pre-formed dipeptides, or employing N-trityl protected amino acids peptide.comekb.eg.

Aspartimide Formation and Subsequent Transformations

Aspartimide formation is a prevalent and problematic side reaction, especially in peptides containing aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asp, Asp-Asn, or Asp-Arg peptide.comiris-biotech.deiris-biotech.denih.govsigmaaldrich.comnih.gov. This reaction is catalyzed by both acids and bases and involves the cyclization of the Asp side chain's β-carboxyl group with the α-amino group of the peptide bond. The resulting aspartimide intermediate is unstable and can undergo ring-opening, leading to a mixture of α- and β-linked peptides, as well as epimerized products iris-biotech.denih.govsigmaaldrich.com. In Fmoc SPPS, the piperidine used for Fmoc deprotection is a strong base that promotes this reaction researchgate.netiris-biotech.de.

Strategies to minimize aspartimide formation include:

Bulky Aspartate Esters: Using aspartate derivatives with bulkier side-chain protecting groups (e.g., O-tBu, OMpe, OAdamantyl) can sterically hinder the cyclization iris-biotech.deiris-biotech.desigmaaldrich.comresearchgate.netresearchgate.net.

Additives in Deprotection: Adding mild acids (e.g., formic acid) or additives like HOBt to the piperidine deprotection solution can suppress aspartimide formation researchgate.netpeptide.comiris-biotech.deresearchgate.netbiotage.com.

Backbone Protection: Employing backbone amide protection, such as the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the α-nitrogen of the preceding amino acid, can effectively block aspartimide formation iris-biotech.deiris-biotech.denih.govresearchgate.net.

Alternative Fmoc Deprotection: Using weaker bases like piperazine or non-nucleophilic bases like DBU, sometimes in combination with acidic additives, can also help publish.csiro.auresearchgate.netresearchgate.netbiotage.com.

Guanidinium (B1211019) Group Acylation in Arginine-Containing Peptides

Arginine (Arg) residues possess a highly nucleophilic guanidinium side chain, which can be susceptible to acylation. This can occur during coupling steps if the arginine side chain is unprotected and excess coupling reagents or activated amino acids are present google.comsigmaaldrich.comgoogle.compeptide.com. The unprotected guanidinium group can react with activated carboxyl groups, leading to chain termination or the formation of undesired byproducts. Strategies to prevent this include using appropriate side-chain protecting groups for arginine (e.g., Pbf, Pmc, Tos, NO2) or carefully controlling the reaction conditions to avoid excess reactive species google.comgoogle.compeptide.com.

Compound List

this compound

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

T3P (Propanephosphonic acid anhydride)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-methylmorpholine)

Collidine (2,4,6-Collidine)

Piperidine

Piperazine

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

TFA (Trifluoroacetic acid)

Hmb (2-Hydroxy-4-methoxybenzyl)

Dmb (2,4-Dimethoxybenzyl)

Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OMpe)-OH

Fmoc-Asp(OBno)-OH

Fmoc-Asp(ODmab)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Tos)-OH

Fmoc-Arg(NO2)-OH

Fmoc-His(Trt)-OH

Fmoc-His(MBom)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Cys(Acm)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Trp(For)-OH

Applications of Fmoc D Val Opfp in Diverse Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-Val-OPfp

In Solid-Phase Peptide Synthesis (SPPS), the peptide chain is assembled sequentially while anchored to an insoluble polymer support. peptide.com this compound serves as an activated building block for incorporating D-valine into the growing peptide chain. The standard Fmoc/tBu strategy involves the iterative removal of the N-terminal Fmoc group with a weak base like piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. nih.govwpmucdn.com

Pentafluorophenyl esters are among the most reactive active esters used in SPPS, facilitating efficient acylation reactions. oup.com The protocol for using this compound typically involves dissolving the reagent in a solvent like N,N-Dimethylformamide (DMF), often with an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) to accelerate the reaction and minimize side reactions, and adding it to the resin-bound peptide which has a free N-terminal amine. oup.comchempep.com

The efficiency of the coupling step in SPPS is paramount to achieving a high yield of the desired peptide. The pentafluorophenyl ester of this compound provides a high degree of activation, which is crucial for driving the coupling reaction to completion, especially when dealing with sterically hindered amino acids like valine.

Difficult or challenging sequences often arise from the aggregation of growing peptide chains on the resin, which hinders reagent access to the reactive sites. sigmaaldrich.comuzh.ch This is particularly common in hydrophobic sequences or those prone to forming stable secondary structures like β-sheets. uzh.ch The use of a highly reactive active ester like this compound can help overcome these kinetic barriers. The bulky nature of the valine side chain itself can make coupling difficult; however, the pre-activated nature of the OPfp ester ensures a rapid acylation reaction upon its introduction to the free amine on the peptide-resin.

| Feature | Standard Sequence (e.g., Glycine) | Challenging Sequence (e.g., Valine) | Role of this compound |

| Steric Hindrance | Low | High | The OPfp ester provides high reactivity to overcome the steric bulk of the valine side chain. |

| Aggregation Tendency | Low to Moderate | High, especially in repeating sequences | A fast coupling reaction, as facilitated by the OPfp ester, can reduce the time available for inter-chain aggregation to occur. |

| Coupling Time | Typically 30-60 minutes | Can require extended times or double coupling | The high reactivity of OPfp esters can shorten required coupling times compared to less activated methods. |

| Reagents | Standard coupling reagents (e.g., DIC/HOBt) are effective. | More potent reagents (e.g., HATU) or pre-activated esters are preferred. | As a pre-activated and isolated ester, it offers a convenient and potent option for coupling. chempep.com |

The incorporation of D-amino acids like D-valine is a common strategy to enhance peptide stability against enzymatic degradation or to induce specific secondary structures (e.g., turns in cyclic peptides). The use of this compound fits seamlessly into the standard Fmoc-SPPS workflow.

Standard Protocol for Incorporation:

Resin Preparation: The synthesis starts with a resin, such as Wang or Rink Amide, to which the first amino acid is attached. creative-peptides.com

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF to expose the free amine. wpmucdn.com

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. luxembourg-bio.com

Coupling: A solution of this compound (typically 1.5-3 equivalents relative to the resin loading) and an equivalent of HOBt in DMF is added to the resin. The mixture is agitated for 1-2 hours.

Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating remaining free amines), the coupling step may be repeated. oup.com

Washing: The resin is washed again with DMF to remove excess reagents and byproducts, making it ready for the next deprotection cycle.

For the synthesis of very long peptides, a convergent strategy known as fragment condensation can be more efficient than a linear stepwise approach. nih.gov This method involves coupling pre-synthesized, protected peptide fragments to the resin-bound peptide chain. researchgate.net

This compound is utilized in the stepwise synthesis of the protected peptide fragments themselves. For a fragment that has D-valine at its N-terminus, this compound would be the last amino acid added to that fragment before it is cleaved from its synthesis resin. More commonly, it is used to incorporate D-valine at any internal position within a fragment. The use of a highly efficient activating group like OPfp is critical during fragment synthesis to ensure each fragment is of high purity, as purification of the final product after fragment condensation can be challenging. The high coupling efficiency helps to minimize the formation of deletion sequences within the fragment, which are difficult to separate later. researchgate.net5z.com

Solution-Phase Peptide Synthesis (LPPS) Methodologies

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, remains important, particularly for large-scale production and the synthesis of peptide fragments. chempep.comspringernature.com In LPPS, all reactions, including coupling and deprotection, are carried out in a homogeneous solution, and intermediates are purified after each step. chempep.com

Pentafluorophenyl esters were widely used in solution-phase synthesis even before their broad application in SPPS. oup.com In a direct, stepwise approach in solution, this compound is reacted with the free amine of an amino acid ester or a peptide ester in an appropriate organic solvent. Purification by extraction or chromatography is performed after the coupling to isolate the pure, elongated peptide.

LPPS is also well-suited for fragment condensation. Protected peptide fragments, often prepared via SPPS and then cleaved from the resin, can be coupled together in solution. chempep.com For example, a fragment with a C-terminal D-valine can be activated to form its OPfp ester, or a fragment with an N-terminal amine can be coupled with a second fragment that has been activated, such as one with a C-terminal OPfp ester. The high reactivity and crystallinity of many OPfp esters, including this compound, make them advantageous for these procedures, facilitating both the reaction and subsequent purification.

Macrocyclization is a key strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. nih.govnih.gov this compound is used during the synthesis of the linear peptide precursor that will ultimately be cyclized. The inclusion of a D-amino acid like D-valine can act as a turn-inducer, facilitating the adoption of a conformation that is amenable to cyclization. yonsei.ac.kr

The general process involves:

Linear Precursor Synthesis: The linear peptide is synthesized on a solid support, incorporating this compound at the desired position using standard SPPS protocols. The attachment to the resin is often done via a side chain of an amino acid, leaving the C-terminus protected but available for later activation. nih.gov

Cleavage: The fully assembled, side-chain protected linear peptide is cleaved from the resin.

Cyclization: The peptide is dissolved at high dilution in an organic solvent to favor intramolecular reaction over intermolecular oligomerization. A coupling reagent (e.g., HATU, DPPA) is added to mediate the formation of the amide bond between the N- and C-termini. nih.govresearchgate.net

In this context, while this compound is used to build the linear chain, a derivative of the final linear peptide (e.g., its C-terminal OPfp ester) could be generated in situ or pre-formed to act as the activated species in the final macrocyclization step.

Chemo- and Regioselective Synthesis of Complex Peptide Architectures

The synthesis of complex peptides, such as branched, cyclic, or asymmetrically modified structures, demands a high degree of chemical and regional selectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over which position in a molecule reacts. Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp), including this compound, are highly effective reagents for achieving such control. nih.gov

The pentafluorophenyl ester is a highly reactive leaving group, which allows for rapid and efficient amide bond formation under mild conditions. nih.govresearchgate.net This high reactivity is advantageous because it minimizes the need for harsh coupling reagents that could lead to side reactions with other functional groups on the peptide chain. Furthermore, Fmoc-AA-OPfp reagents are stable, crystalline solids that can be prepared in high purity and stored, which avoids exposing the growing peptide chain to in situ activating reagents and potential side products. nih.gov

A key application demonstrating the utility of such reagents is in bidirectional or divergent synthesis strategies. In this approach, a bifunctional core, such as a side-chain anchored tyrosine, can be used to initiate peptide chain growth in two opposite directions. A study demonstrated the use of side-chain-anchored Nα-Fmoc-Tyr-OPfp on a solid support to prepare asymmetrically substituted toxins. nih.gov This principle of using a stable, activated ester for selective, directional synthesis is directly applicable to this compound. When a specific D-Valine residue is required at a branch point or as part of a specific arm in a complex peptide, this compound provides the necessary reactivity and selectivity to ensure its precise incorporation without disturbing other parts of the molecule.

The table below summarizes the advantages of using pre-activated esters like this compound in selective peptide synthesis.

| Feature | Advantage in Selective Synthesis | Rationale |

| High Reactivity | Enables rapid coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule (chemoselectivity). nih.govresearchgate.net | The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic. |

| Stability | Can be isolated as stable, crystalline solids, avoiding the introduction of coupling reagents and byproducts to the peptide-resin. nih.gov | Reduces the risk of side reactions, such as modification of the growing peptide chain by coupling agents. |

| Regiocontrol | Allows for precise, directional peptide bond formation, essential for branched or multi-functional peptides. nih.gov | The activated ester reacts specifically with a targeted free amine, enabling strategies like bidirectional synthesis. |

| Epimerization Suppression | The coupling reaction is generally free from racemization, preserving the stereochemical integrity of the D-amino acid. researchgate.net | Urethane-based protecting groups like Fmoc inherently suppress racemization during activation and coupling. nih.gov |

Incorporation into Non-Ribosomal Peptides and Peptidomimetics

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms, not by the ribosome. researchgate.net They often possess complex and unique structures, including cyclic or branched backbones, and frequently contain non-proteinogenic amino acids, such as D-amino acids. researchgate.net The inclusion of D-amino acids like D-Valine is a key biological strategy to grant these peptides resistance to degradation by proteases and to constrain them into specific, bioactive conformations. nih.gov Actinomycin D, for example, is an NRP whose biosynthesis involves the epimerization of L-Valine to D-Valine. acs.org

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability or receptor binding. nih.gov The incorporation of D-amino acids is a common strategy in the design of peptidomimetics to improve their pharmacological profiles.

The total chemical synthesis of NRPs, their analogs, and peptidomimetics relies heavily on methods like Fmoc solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise assembly of these complex molecules. nih.gov In this context, this compound serves as an essential building block. It provides a chirally pure, activated source of D-Valine that can be efficiently coupled to the growing peptide chain. The use of a pre-activated pentafluorophenyl ester is particularly valuable for these syntheses, as they are often prone to aggregation or other side reactions, and the clean, rapid coupling afforded by the OPfp ester helps to maximize yields. nih.govrsc.org

The chemical synthesis of disulfide-rich cyclic peptides, which often function as peptidomimetics, provides an example of a complex architecture where D-amino acid incorporation is valuable. nih.gov Fmoc-SPPS is the method of choice for creating the linear precursor, which is later cyclized. nih.gov The use of this compound in such a synthesis would ensure the efficient and stereochemically controlled introduction of D-Valine into the sequence, contributing to the final structure and stability of the cyclic product.

The following table compares ribosomal and non-ribosomal peptides, highlighting why chemical synthesis using reagents like this compound is necessary to produce NRPs and their mimetics.

| Characteristic | Ribosomal Peptides | Non-Ribosomal Peptides (NRPs) & Peptidomimetics |

| Synthesis Template | mRNA | Multi-enzyme complexes (NRPS) or Chemical Synthesis |

| Building Blocks | Primarily 20 proteinogenic L-amino acids | L- and D-amino acids, fatty acids, N-methylated amino acids, etc. researchgate.net |

| Structure | Linear | Often cyclic, branched, or otherwise modified. researchgate.net |

| D-Amino Acid Incorporation | Not directly possible (requires post-translational modification) | Common via epimerase domains in NRPS or direct incorporation in chemical synthesis. asm.org |

| Role of this compound | Not applicable | Key reagent for the efficient and chirally pure introduction of D-Valine during chemical synthesis (SPPS). nih.gov |

Analytical Methodologies for Purity and Structural Assessment of Fmoc D Val Opfp and Derived Peptides

Quantitative Analytical Methods

Amino Acid Analysis for Composition Verificationunl.edubenchchem.com

Amino Acid Analysis (AAA) is a cornerstone technique for verifying the amino acid composition of synthesized peptides. This method involves the complete hydrolysis of a peptide into its constituent amino acids, typically using strong acids like 6N HCl at elevated temperatures. Following hydrolysis, the resulting free amino acids are derivatized to enhance their detectability and separability, commonly via pre-column derivatization with reagents such as phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA). The derivatized amino acids are then separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

For peptides synthesized using Fmoc-D-Val-OPfp, AAA is crucial for confirming the presence and stoichiometric ratio of D-valine alongside other amino acid residues. By comparing the experimentally determined molar ratios of amino acids in the hydrolyzed peptide to the theoretical ratios based on the designed sequence, the accuracy of the synthesis can be assessed. This analysis is vital for ensuring that all intended amino acids, including the specific D-enantiomer of valine, have been incorporated correctly.

Table 1: Representative Amino Acid Analysis Data for a Hypothetical Peptide

| Amino Acid | Expected Molar Ratio | Found Molar Ratio (Example) | Deviation (%) |

| Alanine | 1.00 | 0.98 | -2.0 |

| D-Valine | 1.00 | 1.02 | +2.0 |

| Glycine | 1.00 | 0.99 | -1.0 |

| Serine | 1.00 | 1.01 | +1.0 |

Note: The "Found Molar Ratio" represents typical experimental results, and the "Deviation" indicates the percentage difference from the expected value. Accurate AAA requires careful calibration and consideration of potential amino acid losses during hydrolysis.

Advanced Analytical Approaches for Mechanistic Studiespsu.edu

Beyond basic composition verification, advanced analytical techniques are employed to understand the intricacies of peptide synthesis, particularly concerning stereochemical integrity and reaction kinetics.

Isotopic Labeling and Mass Spectrometry for Racemization Studiespsu.edu

Racemization, the conversion of a D-amino acid to its L-enantiomer or vice versa, is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that may alter peptide activity and biological function. Mass Spectrometry (MS), often coupled with isotopic labeling, provides powerful tools for quantifying racemization.

One common strategy involves using deuterated reagents during peptide hydrolysis or employing peptides synthesized with isotopically labeled amino acids. For instance, hydrolysis in deuterated acid (e.g., DCl in D₂O) can lead to deuterium (B1214612) incorporation at the α-carbon of amino acids that undergo racemization via enolization or succinimide (B58015) intermediates cat-online.combiosynth.comresearchgate.netnih.govacs.org. By analyzing the mass-to-charge ratio (m/z) of the resulting amino acid derivatives using GC-MS or LC-MS/MS, the proportion of deuterated (racemized) versus non-deuterated enantiomers can be determined. This allows for the quantification of racemization that may have occurred during synthesis or sample preparation cat-online.combiosynth.com.

Alternatively, peptides synthesized with stable isotope-labeled amino acids (e.g., ¹³C or ¹⁵N labeled) can be analyzed by MS to study reaction mechanisms and track the fate of specific residues, including potential epimerization silantes.com. High-resolution MS/MS techniques can provide detailed fragmentation patterns that help distinguish between stereoisomers or identify subtle changes indicative of racemization researchgate.netresearchgate.net. The pentafluorophenyl (OPfp) ester activation method, as used in this compound, is generally known to minimize racemization during the coupling step itself, often exhibiting very low levels of epimerization compared to other activation methods sigmaaldrich-jp.comhighfine.com.

Table 2: Representative Racemization Analysis Data via GC-MS with Deuterium Labeling

| Amino Acid Residue | Synthesis Condition | Hydrolysis Medium | Detected D-isomer (%) | Notes |

| Valine | Standard Fmoc SPPS (OPfp) | 6N HCl | 0.3 | Baseline racemization during hydrolysis. |

| D-Valine | Standard Fmoc SPPS (OPfp) | 6N DCl/D₂O | 0.4 | Deuterium incorporation in L-Valine formed by racemization. |

| Valine | Optimized Fmoc SPPS (OPfp) | 6N DCl/D₂O | 0.2 | Reduced racemization observed under optimized coupling conditions. |

Note: This table illustrates hypothetical data. The percentage of D-isomer is a critical quality parameter, with lower values indicating higher enantiomeric purity.

In-situ Monitoring of Coupling Reactionsresearchgate.net

Real-time monitoring of peptide coupling reactions is essential for optimizing reaction times, ensuring complete conversion, and identifying potential issues during synthesis. Various spectroscopic and chromatographic techniques can be employed for in-situ analysis.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor chemical changes at the interface during coupling reactions, providing insights into the formation of peptide bonds and the consumption of activated amino acids unl.eduacs.orgmt.com. Similarly, UV-Vis spectroscopy can track chromophoric by-products or reactants. For instance, the use of Fmoc-amino acid pentafluorophenyl esters has been associated with the potential for real-time monitoring using indicators like bromophenol blue, which changes color as the reaction progresses sigmaaldrich-jp.comsigmaaldrich.com. This dye forms a colored ion-pair with free amines, and its release into the acidic coupling medium causes a color fade, signaling the completion of amide bond formation sigmaaldrich-jp.com.

Computer vision techniques have also emerged for non-contact, real-time monitoring of SPPS. By analyzing color changes in the reaction mixture or on the resin, these methods can correlate visual data with reaction kinetics and product formation, often validated against off-line HPLC analysis researchgate.netchemrxiv.orgnih.gov. Conductivity measurements can also be used to monitor the ionic changes occurring during coupling reactions, reflecting the consumption of reactants and the release of by-products google.com.

Table 3: In-situ Monitoring of this compound Coupling Reaction (Hypothetical Data)

| Time (min) | Reactant (this compound) Concentration (mM) | Product (Peptide Bond) Concentration (mM) | Coupling Completion (%) | Monitoring Method |

| 0 | 1.00 | 0.00 | 0 | UV-Vis |

| 10 | 0.75 | 0.25 | 25 | UV-Vis |

| 30 | 0.30 | 0.70 | 70 | UV-Vis |

| 60 | 0.10 | 0.90 | 90 | UV-Vis |

| 90 | <0.05 | >0.95 | >95 | UV-Vis |

Note: This table illustrates the principle of monitoring reaction progress over time. The specific concentrations and time points would depend on the reaction conditions and the sensitivity of the monitoring method.

Comparative Analysis of Fmoc D Val Opfp with Alternative Peptide Coupling Reagents and Activated Derivatives

Comparison with Other Pentafluorophenyl Esters (e.g., Fmoc-L-Val-OPfp, Fmoc-Asn-OPfp)

Pentafluorophenyl (OPfp) esters are a class of active esters valued in peptide synthesis for their high reactivity and stability. nih.govbachem.com They are pre-activated, meaning they can be prepared, purified as crystalline solids, and stored before use, which is an advantage over methods requiring in situ activation. bachem.comnih.gov

Fmoc-D-Val-OPfp vs. Fmoc-L-Val-OPfp : From a chemical reactivity standpoint, there is no intrinsic difference between the D- and L- stereoisomers of Fmoc-Val-OPfp. The pentafluorophenyl ester moiety dictates the electrophilicity of the carbonyl carbon, and the valine side chain presents the same degree of steric hindrance in both enantiomers. The choice between the D- and L-forms is dictated entirely by the desired stereochemistry of the target peptide.

Comparison with Fmoc-Asn-OPfp : A more chemically significant comparison is with OPfp esters of amino acids bearing reactive side chains, such as asparagine (Asn). The synthesis of peptides containing asparagine using standard carbodiimide (B86325) activation methods can be problematic, leading to dehydration of the side-chain amide to form a nitrile byproduct. peptide.com The use of a pre-formed, stable active ester like Fmoc-Asn-OPfp circumvents this issue by avoiding direct contact between the activating reagent (e.g., DCC or DIC) and the protected amino acid during the coupling step, thus preventing the side-chain dehydration. peptide.com Therefore, this compound and Fmoc-Asn-OPfp share the general advantages of the OPfp ester strategy, but the benefit is particularly pronounced for asparagine.

Comparative Reactivity with N-Hydroxysuccinimide (NHS) Esters

Both pentafluorophenyl (OPfp) and N-hydroxysuccinimide (NHS or OSu) esters are widely used classes of active esters. bachem.com However, they exhibit key differences in reactivity and stability.

PFP esters are generally considered more reactive than their NHS counterparts. The highly electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the free amine of the growing peptide chain. A significant practical advantage of PFP esters is their greater stability towards spontaneous hydrolysis compared to NHS esters. wikipedia.org This reduced sensitivity to ambient moisture during handling and reactions is beneficial for ensuring high coupling efficiency.

Evaluation Against Carbodiimide/Additive Coupling Systems (e.g., DCC/HOBt, DIC/HOBt)

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are not active esters themselves but are used for the in situ activation of Fmoc-amino acids. bachem.com This activation is almost always performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to accelerate the reaction and, crucially, to suppress racemization. peptide.comchempep.compeptide.com

| Feature | This compound | DCC/HOBt or DIC/HOBt |

| Activation | Pre-activated, stable, isolable solid. bachem.com | In situ activation required for each coupling. chempep.com |

| Byproducts | Pentafluorophenol (B44920) (water-soluble). | Dicyclohexylurea (DCU) or Diisopropylurea (DIU). DCU is largely insoluble and can be problematic in SPPS, whereas DIU is more soluble. peptide.comchempep.com |

| Side Reactions | Minimizes side reactions by avoiding contact of the activating agent with the resin-bound peptide. nih.gov | Risk of N-acylurea formation, which is a non-reactive byproduct. bachem.com Risk of side-chain dehydration for Asn/Gln. peptide.com |

| Racemization | Low risk of racemization due to the stable, pre-formed nature of the urethane-protected active ester. bachem.com | Higher risk of racemization if the additive (HOBt) is omitted. The additive forms an intermediate OBt ester that minimizes the formation of a racemizable oxazolone (B7731731). chempep.compeptide.com |

The primary advantage of using this compound is the circumvention of the in situ activation step. This eliminates the formation of urea (B33335) byproducts and reduces the risk of side reactions like N-acylurea formation. bachem.com

Advantages and Limitations in Specific Synthetic Contexts

The choice of a coupling strategy depends heavily on the specific requirements of the peptide sequence being synthesized. This compound offers a distinct profile of advantages and limitations.

The preservation of stereochemical integrity is paramount in peptide synthesis. Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate, which can easily enolize. chempep.com The use of urethane-based protecting groups like Fmoc significantly suppresses this pathway. bachem.com

However, the activation method plays a critical role. nih.gov Aggressive in situ activation, especially under basic conditions, can still lead to unacceptable levels of racemization. mdpi.com Pre-activated esters of Fmoc-amino acids, such as this compound, are highly effective at suppressing racemization for several reasons:

They are formed under conditions that can be optimized to prevent racemization before being introduced to the peptide. bachem.com

The coupling reaction itself does not require the harsh activating reagents to be present, which reduces the risk of base-catalyzed epimerization on the resin. nih.govrsc.org

The addition of HOBt can further increase the reaction rate of OPfp esters, promoting rapid coupling that outcompetes racemization pathways. nih.govpeptide.com

| Reagent/System | General Racemization Risk | Notes |

|---|---|---|

| Fmoc-AA-OPfp | Low | Pre-activated nature and stability of the urethane-protected ester minimizes oxazolone formation. bachem.comrsc.org |

| DIC/DCC alone | High | Promotes oxazolone formation; rarely used without an additive. chempep.com |

| DIC/DCC + HOBt | Low | HOBt acts as a racemization suppressant by forming an intermediate OBt active ester. peptide.compeptide.com |

| HBTU/PyBOP | Low to Moderate | Generally safe, but risk increases with sterically hindered residues or extended pre-activation times. chempep.com |

| HATU | Moderate | Highly efficient but can cause significant racemization with sensitive amino acids (e.g., His, Cys) due to high reactivity and basic conditions. mdpi.comnih.govnih.gov |

"Difficult sequences" in SPPS are often characterized by steric hindrance or a high propensity for inter-chain aggregation, which renders reactive sites inaccessible. sigmaaldrich.com

Steric Hindrance : For couplings involving sterically hindered amino acids (like Val itself, or coupling to a hindered N-terminus), a highly reactive acylating agent is necessary. This compound is a potent acylating agent due to the excellent pentafluorophenol leaving group. nih.gov This makes it a reliable choice for overcoming moderate steric hindrance where less reactive esters might fail. While onium salts like HATU or phosphonium (B103445) salts like PyAOP are often preferred for extremely hindered couplings (e.g., coupling N-methyl amino acids), OPfp esters provide a good balance of reactivity and clean reaction profiles. chempep.comiris-biotech.de

Aggregation-Prone Sequences : In sequences prone to aggregation, the speed of the coupling reaction is critical. nih.gov The high reactivity of OPfp esters can be advantageous, as rapid acylation can help drive the reaction to completion before the peptide chains fully aggregate and become unreactive. The use of pre-activated esters ensures that the maximum concentration of the reactive species is available immediately upon addition to the resin.

| Reagent/System | Reactivity | Suitability for Steric Hindrance | Key Limitations |

|---|---|---|---|

| Fmoc-AA-OPfp | High | Good | May be slower than top-tier onium salts for the most extreme cases. |

| DIC/HOBt | Moderate | Moderate | Can be too slow for severe steric hindrance or rapid aggregation. chempep.com |

| HBTU/PyBOP | Very High | Very Good | Potential for side reactions; requires base. peptide.comchempep.com |

| HATU/PyAOP | Extremely High | Excellent | Higher cost and increased risk of racemization in sensitive contexts. luxembourg-bio.commdpi.comiris-biotech.de |

Economic and Environmental Implications of Reagent Choice

Economic Considerations

The cost of raw materials is a major component of any peptide synthesis campaign, with coupling reagents accounting for a substantial portion, estimated at around 23% in one industrial analysis. nih.gov Reagent costs vary widely. For instance, additives like HOBt are generally cost-effective, while highly efficient onium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are considerably more expensive and often reserved for particularly difficult couplings. creative-peptides.comamericanlaboratory.com More economical alternatives like HCTU have been developed to provide similar efficiency at a lower price point. americanlaboratory.com

Environmental Implications

The environmental footprint of peptide synthesis is dominated by solvent usage, which can constitute up to 90% of the total mass of materials used in the process. millennialscientific.comrsc.org Therefore, the most significant environmental impact of a coupling reagent is often indirect, related to the purification protocol its byproducts necessitate.

Waste Generation: Reagents that produce byproducts requiring extensive chromatographic purification contribute to large volumes of solvent waste. millennialscientific.com For example, the removal of soluble DIU from DIC-mediated couplings in SPPS requires multiple resin washes, adding to the total solvent consumption. peptide.com In contrast, reagents like COMU or T3P, which yield water-soluble byproducts, facilitate purification by simple aqueous extraction, aligning better with the principles of green chemistry by reducing organic solvent waste. americanpharmaceuticalreview.comacs.org

Hazardous Materials: Some reagents or their byproducts are hazardous. For example, HOBt-based reagents carry an explosion risk, a concern that led to the development of safer alternatives like Oxyma Pure and COMU. bachem.com Solvents commonly used, such as DMF, are also facing increasing regulatory restrictions due to health risks. nih.gov The trend is toward using greener solvents, and the compatibility of a coupling reagent with these alternatives is an important consideration. acs.org

The following table provides a comparative overview of the economic and environmental profiles of different reagent classes.

| Reagent Class | Example(s) | Relative Cost | Key Environmental Considerations |

| Pentafluorophenyl Ester | This compound | Moderate to High | Good atom economy; water-soluble byproduct (PFP-OH) reduces organic solvent waste during purification. |

| Carbodiimides | DCC, DIC | Low | Insoluble DCU byproduct complicates SPPS waste handling; soluble DIU requires extensive solvent washing. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Moderate to Very High | Water-soluble byproducts reduce purification waste. acs.org Some reagents (e.g., HATU) are expensive. americanlaboratory.com HOBt-based reagents have explosion risks. bachem.com |

| Phosphonium Salts | PyBOP | High | "Clean" reaction profile with no guanidinylation reduces impurities; water-soluble byproducts. |

Theoretical and Computational Chemistry Studies on Fmoc D Val Opfp Reactivity

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for mapping the intricate reaction pathways and identifying the transition states involved in peptide bond formation using activated esters. For Fmoc-D-Val-OPfp, these calculations can elucidate the mechanism of nucleophilic attack by an amine on the activated pentafluorophenyl ester carbonyl group. By simulating the approach of the amine nucleophile and the subsequent bond-forming and bond-breaking events, computational chemists can determine the energy barriers (activation energies) for key steps. These energy barriers are direct indicators of the intrinsic reactivity of the activated ester. Studies on similar activated esters reveal that the nature of the leaving group significantly influences these activation energies, with electron-withdrawing groups like pentafluorophenyl (OPfp) generally promoting higher reactivity by stabilizing the transition state eur.nllookchem.comuodiyala.edu.iq.

Table 7.1.1: Illustrative Quantum Chemical Parameters for Activated Ester Reactivity

This table presents illustrative activation energies for the nucleophilic attack on the carbonyl carbon of activated esters by an amine, representing typical findings in computational studies of peptide coupling reagents. These values are not specific experimental data for this compound but serve to demonstrate the comparative reactivity predicted by theoretical models.

| Activated Ester Type | Leaving Group | Illustrative Activation Energy (kcal/mol) | Computational Method Level (Example) |

| This compound | OPfp | 18-22 | DFT / B3LYP / 6-31G(d) / CPCM(DMF) |

| Fmoc-D-Val-ONHS | N-Hydroxysuccinimide | 22-26 | DFT / B3LYP / 6-31G(d) / CPCM(DMF) |

| Fmoc-D-Val-O-Succinimidyl | Succinimide (B58015) | 24-28 | DFT / B3LYP / 6-31G(d) / CPCM(DMF) |

These calculations also help in understanding the role of the Fmoc protecting group and the D-valine side chain in influencing the electronic and steric environment around the reactive center.

Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics

Table 7.2.1: Illustrative Solvation and Conformational Preferences of this compound

This table provides illustrative insights into the solvation and conformational dynamics of this compound, based on general principles observed in MD simulations of similar peptide building blocks. Specific quantitative data for this compound is often derived from context-specific simulations.

| Solvation Environment | Illustrative Solvation Free Energy (kJ/mol) | Dominant Interaction Type with Solute | Illustrative Conformational Tendency |

| DMF | -150 to -180 | Dipole-dipole, H-bonding (carbonyls) | Moderately flexible, carbonyl accessible |

| Water | -100 to -130 | H-bonding (Fmoc, ester), dipole | More structured, potential for aggregation |

These simulations can also help understand potential side reactions, such as hydrolysis of the activated ester, which is influenced by the presence and interaction of water molecules.

Prediction of Reactivity and Selectivity in Peptide Bond Formation

Computational methods are adept at predicting the reactivity and selectivity of this compound in peptide bond formation. By analyzing the calculated activation energies from quantum chemical studies and considering solvation effects from MD simulations, researchers can predict the relative rates of reaction with amine nucleophiles. The pentafluorophenyl (OPfp) ester is known for its favorable reactivity profile, striking a balance between being sufficiently activated for efficient coupling and stable enough to prevent premature hydrolysis or racemization. Computational models can quantify this balance by predicting the rates of both the desired coupling reaction and potential side reactions, such as ester hydrolysis.

Furthermore, computational studies can assess the propensity for racemization of the amino acid residue during the activation and coupling process. Racemization, particularly of chiral amino acids, is a critical concern in peptide synthesis, as it leads to the formation of diastereomeric peptides with altered biological activity. Theoretical analysis can identify reaction pathways that might lead to enolization or oxazolone (B7731731) formation, which are common mechanisms for racemization, and predict the likelihood of these pathways occurring for this compound under various conditions.

Table 7.3.1: Illustrative Comparative Reactivity and Selectivity Metrics

This table presents illustrative comparative metrics for activated amino acid esters, reflecting typical predictions from computational studies regarding coupling efficiency and selectivity. These values are generalized and not specific experimental data for this compound.

| Activated Ester Type | Relative Coupling Rate (vs. OPfp) | Predicted Hydrolysis Rate (Relative) | Predicted Racemization Propensity (Qualitative) |

| This compound | 1.0 (Reference) | 1.0 (Reference) | Low |

| Fmoc-D-Val-ONHS | 0.7 - 0.9 | 1.2 - 1.5 | Moderate |

| Fmoc-D-Val-O-Succinimidyl | 0.6 - 0.8 | 1.5 - 2.0 | Moderate to High |

These predictions guide the selection of appropriate coupling reagents and conditions to maximize yield and purity of the desired peptide.

In Silico Design Principles for Optimized Activated Amino Acid Derivatives

Computational chemistry plays a pivotal role in the rational design of novel and improved activated amino acid derivatives. By leveraging quantum chemical calculations and molecular dynamics simulations, researchers can identify structural features that enhance reactivity, improve selectivity, and ensure compatibility with SPPS protocols. Key principles derived from such studies include:

Leaving Group Optimization: Computational analysis of transition states and leaving group abilities helps in designing leaving groups that provide optimal activation for nucleophilic attack while minimizing unwanted side reactions like hydrolysis. The pentafluorophenyl ester (OPfp) is a successful example, and computational studies can explore variations in fluorination or other electron-withdrawing substituents to fine-tune reactivity.

Protecting Group Strategy: While Fmoc is a well-established base-labile protecting group, computational studies can assess its stability under various reaction conditions and its orthogonality with other protecting groups. Understanding the electronic properties of the Fmoc group and its cleavage products informs strategies for efficient deprotection and monitoring.

Amino Acid Side Chain Influence: Computational models can predict how the steric bulk and electronic properties of different amino acid side chains (like the isopropyl group in valine) affect the reactivity and racemization potential of the activated ester. This knowledge is crucial for designing derivatives for sterically hindered or particularly racemization-prone amino acids.

Solvation and Solvent Effects: Understanding how different solvents interact with activated amino acid derivatives and transition states is vital. Computational simulations can guide the selection of optimal solvent systems that promote efficient coupling and minimize side reactions.

This compound serves as a benchmark activated amino acid derivative. Computational studies continue to explore modifications and variations of such structures to achieve even greater efficiency, selectivity, and broader applicability in complex peptide synthesis and peptidomimetic design.

Table 7.4.1: Key In Silico Design Principles for Activated Amino Acid Derivatives

This table summarizes key principles for designing activated amino acid derivatives, informed by computational chemistry insights.

| Design Principle | Computational Insight/Method | Impact on Reactivity/Selectivity |

| Leaving Group Optimization | Quantum chemical calculations (DFT) of transition states and activation energies. | Enhances coupling rate, reduces hydrolysis and racemization by tuning electron-withdrawing properties. |

| Protecting Group Stability | DFT calculations of bond strengths, reaction barriers for deprotection/side reactions. | Ensures orthogonality and selective removal without affecting peptide chain or other protecting groups. |

| Amino Acid Side Chain Effects | MD simulations and QM calculations to assess steric and electronic influences on reactivity. | Predicts and mitigates racemization, improves coupling efficiency for hindered amino acids. |

| Solvent Effects | MD simulations of solvation, QM calculations of solute-solvent interactions. | Optimizes solubility, stabilizes transition states, and minimizes side reactions like hydrolysis. |

By integrating these computational approaches, the development of activated amino acid derivatives for peptide synthesis continues to advance, enabling the creation of increasingly complex and biologically relevant peptides.

Compound List:

this compound (N-(9-Fluorenylmethoxycarbonyl)-D-valine pentafluorophenyl ester)

Fmoc-D-Val-OH (N-(9-Fluorenylmethoxycarbonyl)-D-valine)

Pentafluorophenyl ester (OPfp)

N-Hydroxysuccinimide ester (ONHS)

Succinimidyl ester (OSuccinimide)

N,N-Dimethylformamide (DMF)

Future Directions and Emerging Research Avenues in Fmoc D Val Opfp Chemistry

Integration into Advanced Automated Peptide Synthesis Platforms

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling the rapid and efficient synthesis of long and complex sequences. creative-peptides.com The integration of Fmoc-D-Val-OPfp and other activated esters into these platforms offers significant advantages.

Key Research Findings:

Improved Purity and Yield: Automated platforms minimize human error and ensure consistent reaction conditions, which, combined with the high coupling efficiency of OPfp esters, results in higher purity and yield of the final peptide product. creative-peptides.compeptidescientific.com

Compatibility with Flow Chemistry: Recent advancements have seen the development of continuous flow-based SPPS systems. vapourtec.com this compound is well-suited for these platforms, which offer enhanced control over reaction parameters and can lead to even greater efficiency and reduced waste. oxfordglobal.com

| Parameter | Manual SPPS | Automated SPPS |

|---|---|---|

| Synthesis Time | Days to weeks | Hours to days creative-peptides.com |

| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |

| Reproducibility | Lower, operator-dependent | High |

| Potential for Human Error | High | Low creative-peptides.com |

Development of Greener Synthetic Routes for this compound Production

The pharmaceutical industry is increasingly focused on sustainable and environmentally friendly manufacturing processes. researchgate.net This has spurred research into "greener" synthetic routes for producing peptide building blocks like this compound.

Key Research Findings:

Alternative Solvents: Traditional peptide synthesis relies heavily on hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM). advancedchemtech.comimperial.ac.uk Research is ongoing to replace these with more environmentally benign alternatives such as water-based systems or greener organic solvents. advancedchemtech.com

Atom Economy: The principles of green chemistry emphasize maximizing the incorporation of all materials used in the process into the final product. chemrxiv.org New synthetic strategies are being developed to improve the atom economy of this compound production, thereby reducing waste.

Waste Reduction: A significant amount of waste is generated during peptide synthesis and purification. gcande.org Efforts are being made to minimize waste by optimizing reaction conditions, using more efficient reagents, and developing TFA-free cleavage protocols. advancedchemtech.com

| Metric | Description | Goal for Greener Synthesis |

|---|---|---|

| Process Mass Intensity (PMI) | Total mass of materials used per unit mass of product | Decrease |

| Atom Economy | Efficiency of a reaction in converting reactants to products chemrxiv.org | Increase |

| E-Factor | Mass of waste produced per unit mass of product | Decrease |

Exploration in Chemoenzymatic Peptide Synthesis Approaches

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.com This hybrid approach holds great promise for the synthesis of complex peptides and proteins.

Key Research Findings:

Enzymatic Ligation: In CEPS, shorter peptide fragments, often synthesized via SPPS using building blocks like this compound, are joined together by specific enzymes called ligases. bachem.comacsgcipr.org

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at or near neutral pH and room temperature, which helps to minimize side reactions and preserve the integrity of sensitive functional groups. bachem.com

High Specificity: Enzymes offer exquisite control over which peptide bonds are formed, reducing the need for extensive protecting group strategies. acsgcipr.org

Novel Applications in Materials Science via Peptide Scaffolds (e.g., self-assembling peptides, hydrogels)

The ability of certain peptides to self-assemble into well-ordered nanostructures has opened up exciting new avenues in materials science. nih.govurl.edu Fmoc-derivatized amino acids, including Fmoc-D-Valine, can play a crucial role in the design and synthesis of these materials.

Key Research Findings:

Self-Assembling Peptides: Short peptides can be designed to spontaneously form nanofibers, nanotubes, and other complex architectures. nih.gov The Fmoc group, with its aromatic and hydrophobic nature, is a key driver of this self-assembly process through π-π stacking interactions. nih.govresearchgate.net

Hydrogels: These self-assembling peptides can entrap large amounts of water to form hydrogels, which are biocompatible and biodegradable materials with numerous potential applications in tissue engineering, drug delivery, and 3D cell culture. nih.govbohrium.comnih.gov

Tunable Properties: The mechanical and biological properties of these peptide-based materials can be precisely controlled by modifying the amino acid sequence, offering the potential to create "smart" materials that respond to specific environmental cues. mdpi.com

Design and Synthesis of Next-Generation Activated Amino Acid Derivatives Inspired by this compound

While Fmoc-amino acid-OPfp esters are highly effective, the search for even better activating groups is an ongoing area of research in peptide chemistry. The goal is to develop derivatives with enhanced reactivity, reduced risk of side reactions, and improved solubility.

Key Research Findings:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and purifying Fmoc-D-Val-OPfp for peptide assembly?

- Methodological Answer : this compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Key steps include:

- Activation : The pentafluorophenyl (OPfp) ester group facilitates efficient coupling under mild conditions, minimizing racemization .

- Purification : Reverse-phase HPLC or flash chromatography is recommended to ensure purity, with characterization via H/C NMR and mass spectrometry .

- Storage : Store desiccated at -20°C to prevent hydrolysis of the active ester .

Q. How does the hydrophobicity of this compound influence its stability in aqueous environments?

- Methodological Answer : Hydrophobicity (log P) determines solubility and self-assembly behavior. For Fmoc-dipeptides, log P < 2.8 leads to syneresis (water expulsion) in gels, while intermediate hydrophobicity (2.8 < log P < 5.5) stabilizes self-supporting gels at pH 3. Monitor log P via computational tools (e.g., ChemAxon) and validate experimentally via partition coefficient assays .

Q. What analytical techniques are essential for characterizing this compound-derived supramolecular structures?

- Methodological Answer :

- Rheology : Measure storage (G') and loss (G'') moduli to assess gel stiffness and viscoelasticity .

- Spectroscopy : Circular dichroism (CD) and FTIR reveal secondary structure (e.g., β-sheet formation) .

- Microscopy : TEM or SEM visualizes fibrillar networks, critical for correlating structure with mechanical properties .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., PICOT) optimize this compound-based gelation studies?

- Methodological Answer : Apply the PICOT framework :

- Population : Fmoc-dipeptide concentrations (e.g., 14.62 mM ).

- Intervention : pH modulation via glucono-δ-lactone to trigger gelation.

- Comparison : Hydrophobicity gradients (log P 2.8–5.5) to assess gel stability.

- Outcome : Gel modulus (1.4 power law dependence on concentration) and failure strain (3–5% in brittle gels) .

- Time : Real-time rheology tracks gelation kinetics .

Q. What strategies resolve contradictions in data on this compound gel behavior under mechanical stress?

- Methodological Answer : Conflicting observations (e.g., brittle fracture vs. irreversible compaction) arise from strain-rate dependence:

- High strain rates : Brittle failure occurs due to rigid fibril networks (validate via compression testing at >1 mm/s) .

- Low strain rates : Water expulsion dominates; use gravimetric analysis to quantify expelled water and correlate with gel compaction .

- Triangulation : Combine rheology, microscopy, and mass loss data to reconcile mechanistic insights .

Q. How do pKa shifts in this compound impact self-assembly kinetics and gelation pH thresholds?

- Methodological Answer : Hydrophobicity alters protonation equilibria:

- pKa determination : Use potentiometric titration or H NMR pH titrations to measure shifts .

- Kinetic modeling : Fit time-resolved rheology data to Avrami models to quantify nucleation rates at varying pH .

- Buffer selection : Opt for low-ionic-strength buffers (e.g., sodium acetate) to avoid screening electrostatic interactions critical for assembly .

Q. What methodological rigor is required to validate the 1.4 power law relationship between this compound concentration and gel modulus?

- Methodological Answer :

- Concentration gradients : Test 5–20 mM this compound, ensuring pH uniformity.

- Power law validation : Use nonlinear regression (e.g., ) and compare with theoretical models for semiflexible fibrils .

- Error analysis : Report confidence intervals for exponents and replicate across ≥3 independent batches .

Data Management and Reproducibility

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles:

- Metadata : Log exact concentrations, pH, temperature, and solvent composition (e.g., % DMSO).

- Open platforms : Share raw rheology/data files via repositories like Zenodo or OSF .

- Pre-registration : Outline hypotheses and analysis plans to mitigate bias, using frameworks like FINER (Feasible, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.